N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)12-4-1-11(2-5-12)3-6-13(20)19-9-14(21)7-8-22-10-14/h1-2,4-5,21H,3,6-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLUDUDKWNHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-hydroxyoxolane with 4-(trifluoromethyl)phenylpropanamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which enhances metabolic stability and bioavailability.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several propanamide derivatives with trifluoromethylphenyl or heterocyclic substituents are documented in pesticide chemistry ():
Key Differences :
- Cyprofuram shares a tetrahydrofuran ring but incorporates a cyclopropanecarboxamide and chlorophenyl group, enhancing rigidity and electrophilicity.
- Flutolanil replaces the propanamide with a benzamide and methoxy group, favoring π-π stacking interactions.
- The target compound ’s hydroxyoxolan-methyl group may improve solubility compared to purely aromatic analogs .
Propanamide Derivatives with Trifluoromethylphenyl Groups
describes 3-chloro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (CAS 65925-47-5), which shares the trifluoromethylphenyl-propanamide backbone but differs in substituents:
| Feature | Target Compound | 3-Chloro-2-hydroxy-2-methyl Derivative |
|---|---|---|
| Aromatic Substituents | 4-(trifluoromethyl)phenyl | 4-nitro-3-(trifluoromethyl)phenyl |
| Propanamide Modifications | No additional substituents | 2-hydroxy-2-methyl + 3-chloro |
| Molecular Weight | ~350–370 (estimated) | 326.66 |
| Potential Activity | Undocumented | Likely agrochemical/biological agent |
Implications :
Trifluoromethylphenyl Derivatives in Medicinal Chemistry
highlights N’-(3-(trifluoromethyl)phenyl)guanidines as PET radioligands.
Hydroxamic Acid Analogs
synthesizes hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ), which differ from the target compound in their chelating hydroxylamine group:
| Feature | Target Compound | Hydroxamic Acid Analogs |
|---|---|---|
| Functional Group | Propanamide | Hydroxamic acid (-CONHOH) |
| Bioactivity | Undocumented | Antioxidant, metal-chelating properties |
| Lipophilicity | Moderate (trifluoromethyl + hydroxyoxolan) | High (aromatic + alkyl chains) |
Key Insight : The target’s amide group lacks metal-chelating capacity but may offer superior hydrolytic stability compared to hydroxamic acids .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18F3N1O2
- Molecular Weight : 323.32 g/mol
Biological Activities
Research indicates that compounds with trifluoromethyl phenyl groups often exhibit significant biological activities, including:
- Antidepressant Effects : Similar compounds have been reported to show antidepressant-like effects in animal models, potentially through the modulation of serotonin receptors (5-HT1A and 5-HT3) without significant interference from noradrenergic pathways .
- Antimicrobial Properties : Compounds with oxolane structures have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.
Case Studies
- Antidepressant Activity : A study investigating the antidepressant-like effects of related compounds found that they significantly reduced immobility time in forced swim tests (FST), indicating an increase in locomotor activity and potential antidepressant properties. The involvement of serotonergic pathways was emphasized, suggesting a similar mechanism may be applicable to this compound .
- Cytotoxicity Assessment : In evaluating the safety profile, compounds structurally similar to this compound were tested for acute toxicity in mice. Results showed low toxicity levels, supporting the compound's potential for therapeutic use without significant adverse effects .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the trifluoromethylphenyl moiety with a propanamide backbone using carbodiimide-based reagents (e.g., EDCI) in anhydrous DMF at 0–25°C .
- Step 2 : Introduction of the 3-hydroxyoxolane (tetrahydrofuran) group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and controlled temperatures (40–60°C) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ 120–125 ppm in ¹³C NMR) and hydroxyoxolane integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected m/z ~386.3) .
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (amide C=O) .
Q. What preliminary biological activities have been reported for this compound or structural analogs?
- Methodological Answer :
- Enzyme Inhibition : Analogous compounds with trifluoromethyl groups show activity against kinases (IC₅₀ ~0.5–5 µM) via competitive binding assays .
- Antimicrobial Screening : Disk diffusion assays indicate moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~50 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal IC₅₀ values >100 µM, suggesting selective targeting requires structural optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Functional Group Variation : Replace the hydroxyoxolane group with morpholine or piperidine rings to assess solubility and target affinity changes (e.g., logP reduction from 2.8 to 2.2 improves bioavailability) .
- Trifluoromethyl Positioning : Compare para- vs. meta-substituted analogs using molecular docking (e.g., AutoDock Vina) to predict binding to hydrophobic enzyme pockets .
- Pharmacophore Modeling : Identify critical hydrogen bond donors (amide NH) and acceptors (oxolane OH) using Schrödinger’s Phase .
Q. What computational strategies are employed to predict target interactions and metabolic stability?
- Methodological Answer :
- Molecular Dynamics Simulations : GROMACS or AMBER to simulate ligand-protein stability over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to evaluate CYP450 metabolism (e.g., CYP3A4 substrate likelihood >70%) and hepatotoxicity alerts .
Q. How can contradictory biological data across studies be systematically resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from analogs (e.g., benzotriazine derivatives) to identify trends in potency vs. logP or steric hindrance .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .
Q. What strategies mitigate stability issues during in vitro and in vivo studies?
- Methodological Answer :
- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) to identify labile groups (e.g., amide hydrolysis at pH <3) .
- Lyophilization : Stabilize the compound in PBS via freeze-drying (residual moisture <1%) for long-term storage .
- Prodrug Design : Introduce ester moieties at the hydroxyoxolane group to enhance plasma stability .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs with alternative heterocyclic substituents?
- Methodological Answer :
- Activity Comparison : Triazole-containing analogs (e.g., from ) show 10-fold higher kinase inhibition but reduced solubility.
- Thermodynamic Solubility : Measure via shake-flask method (aqueous buffer, 25°C) to rank derivatives (e.g., oxolane vs. morpholine) .
- Crystallography : Resolve co-crystal structures with targets (e.g., PDB deposition) to compare binding modes .
Q. What mechanistic insights explain its interaction with biological targets?
- Methodological Answer :
- Fluorine Interactions : Trifluoromethyl groups enhance binding via hydrophobic and halogen bonding (e.g., with Tyr residues in kinases) .
- Hydrogen Bond Networks : Mutagenesis studies (e.g., Ala scanning) on target proteins validate critical interactions with the amide carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
